GSK-J1 Sodium Salt is a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylases, specifically targeting Jumonji Domain Containing 3 (JMJD3) and UTX. These enzymes are critical in regulating gene expression related to cell differentiation, development, inflammatory responses, and cancer progression. GSK-J1 Sodium Salt's inhibition of these demethylases leads to an increase in H3K27 trimethylation, which typically results in gene transcription repression. The compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory processes and cancer .
GSK-J1 Sodium Salt was developed through collaborative efforts in medicinal chemistry aimed at understanding and modulating epigenetic processes. Its synthesis and biological evaluation have been documented in several studies, highlighting its specificity for JMJD3 and UTX among other demethylases .
The synthesis of GSK-J1 Sodium Salt involves several key steps, beginning with the formation of a pyrimidine core structure. This is followed by the introduction of functional groups to create the final compound.
Technical Details:
GSK-J1 Sodium Salt has a complex molecular structure characterized by a pyrimidine core linked to a benzazepine moiety, with additional functional groups that enhance its binding affinity for JMJD3 and UTX.
The precise three-dimensional conformation allows for selective interaction with histone demethylases, which is crucial for its biological activity .
GSK-J1 Sodium Salt primarily undergoes substitution reactions, where functional groups are replaced, as well as oxidation-reduction reactions that modify its oxidation state.
Technical Details:
The reactions can yield various substituted derivatives of GSK-J1 Sodium Salt, which may have distinct biological activities worth exploring further.
GSK-J1 Sodium Salt exerts its effects by selectively binding to JMJD3 and UTX, inhibiting their demethylase activity. This inhibition leads to an accumulation of H3K27 trimethylation at target gene promoters.
Research indicates that GSK-J1 treatment enhances H3K27 trimethylation levels, resulting in decreased transcriptional activity of genes associated with inflammation and cancer. In experimental models, GSK-J1 has shown efficacy in modulating inflammatory responses by altering gene expression profiles related to cytokines such as Tumor Necrosis Factor alpha (TNFα), Interleukin 1 beta (IL1β), and Interleukin 6 (IL6) .
GSK-J1 Sodium Salt has significant scientific applications, particularly in research focused on:
The development of inhibitors targeting the Jumonji C (JmjC) domain-containing histone demethylases arose from the need to selectively modulate epigenetic regulators, particularly JMJD3 (KDM6B). This enzyme catalyzes the demethylation of trimethylated lysine 27 on histone H3 (H3K27me3), a repressive mark governing gene silencing in stem cell pluripotency, immune responses, and oncogenesis [1] [8]. Early inhibitor design leveraged structural insights into the enzyme’s catalytic JmjC domain, which houses a Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenase mechanism. Inhibitors were engineered to competitively chelate the active-site metal ion (Fe²⁺) and displace 2-OG, thereby blocking substrate access [2] [7].
Initial compounds like IOX1 exhibited broad JmjC inhibition but lacked selectivity. In vitro profiling revealed IOX1’s inhibition constants (Kᵢ) spanning multiple demethylase families (e.g., JMJD2A, JMJD3), limiting its utility as a targeted probe [5]. This spurred efforts to optimize interactions within JMJD3’s substrate-binding cleft. Computational modeling using JMJD3 crystal structures (e.g., PDB: 4ASK) identified key residues for hydrogen bonding and hydrophobic contacts. Subsequent structure-activity relationship (SAR) studies focused on pyridine-2,4-dicarboxylate scaffolds, culminating in the discovery of GSK-J1 [2] [3] [4].
Table 1: Selectivity Profile of Early JMJD3 Inhibitors
Compound | JMJD3 IC₅₀ (µM) | JMJD2A IC₅₀ (µM) | JARID1B IC₅₀ (µM) | Primary Screening Assay |
---|---|---|---|---|
IOX1 | 4.8 | 2.1 | >100 | AlphaScreen |
GSK-J1 | 0.06 | 44.3 | 0.95 | AlphaScreen |
GSK-J2 (Control) | >100 | >100 | 5.0 | AlphaScreen |
Data derived from biochemical AlphaScreen assays under standardized conditions [2] [5].
GSK-J1 ((trans-4-((4-((4-fluorophenyl)thio)piperidin-1-yl)methyl)cyclohexanecarboxylic acid) emerged as a potent, cell-impermeable inhibitor with 60 nM IC₅₀ against JMJD3 in vitro. Its selectivity was validated across 60 unrelated proteins and 100 kinases, showing negligible off-target activity [2] [3]. However, limited cellular permeability hindered its utility for in vivo studies due to:
To address these limitations, the sodium salt derivative (GSK-J1 Sodium Salt) was synthesized. This formulation enhanced aqueous solubility (>10-fold higher than GSK-J1 in PBS, pH 7.4) without altering the compound’s core structure or target affinity. The sodium salt’s improved dissolution facilitated:
The Structural Genomics Consortium (SGC) validated GSK-J1 Sodium Salt as a chemical probe through rigorous biochemical and cellular profiling, adhering to its criteria for probe quality. Key contributions included:
Table 2: Orthogonal Validation of GSK-J1 Sodium Salt by the SGC
Assay Type | Key Metrics | Outcome |
---|---|---|
Biochemical (AlphaScreen) | IC₅₀ vs. JMJD3: 60 nM; UTX: 56 µM | Sub-µM potency for KDM6 subfamily |
Cellular Target Engagement | H3K27me3 accumulation in macrophages (EC₅₀: 2.5 µM) | Confirmed on-target activity |
Phylogenetic Selectivity | ΔTm >2.5°C only for JMJD3/UTX | >100-fold selectivity over other JmjC KDMs |
Comprehensive profiling data are publicly accessible via the SGC chemical probes portal [2] [7].
The SGC further emphasized the sodium salt’s role in in vivo therapeutic models. In carboplatin-resistant ovarian cancer xenografts, HA@MOF-loaded GSK-J1 Sodium Salt reduced tumor growth by 70% by epigenetically silencing HER2, validating JMJD3 as a druggable target [6]. This collaborative characterization established GSK-J1 Sodium Salt as the foundational probe for JMJD3 chemical biology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1